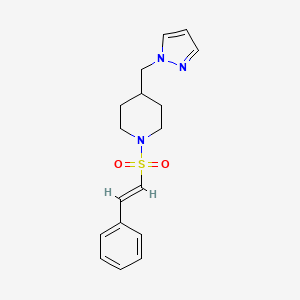

(E)-4-((1H-pyrazol-1-yl)methyl)-1-(styrylsulfonyl)piperidine

Description

Properties

IUPAC Name |

1-[(E)-2-phenylethenyl]sulfonyl-4-(pyrazol-1-ylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2S/c21-23(22,14-9-16-5-2-1-3-6-16)20-12-7-17(8-13-20)15-19-11-4-10-18-19/h1-6,9-11,14,17H,7-8,12-13,15H2/b14-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAORSLDLWVQBAE-NTEUORMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=CC=N2)S(=O)(=O)C=CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CN2C=CC=N2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule can be dissected into two primary subunits:

- Styrylsulfonyl-piperidine backbone : The E-configuration of the styryl double bond necessitates stereocontrolled synthesis.

- Pyrazolylmethyl side chain : Introduction of the 1H-pyrazole ring via alkylation or Mannich-type reactions.

Retrosynthetic pathways suggest two plausible approaches:

- Path A : Sequential sulfonylation of piperidine followed by 4-position functionalization.

- Path B : Preassembly of the pyrazolylmethyl-piperidine fragment prior to sulfonylation.

Both routes face challenges in preserving the E-geometry of the styryl group and avoiding N-alkylation side reactions.

Synthetic Route Development

Synthesis of (E)-Styrylsulfonyl Chloride

The styrylsulfonyl group is typically introduced via sulfonylation using (E)-styrylsulfonyl chloride. This reagent is synthesized through a two-step process:

Step 1: Wittig Olefination

Reaction of benzaldehyde with a stabilized ylide (e.g., (carbethoxymethylene)triphenylphosphorane) yields (E)-styrene with >95% stereoselectivity.

Step 2: Sulfonation

Styrene is treated with chlorosulfonic acid (ClSO3H) in dichloromethane at 0°C, followed by thionyl chloride (SOCl2) to generate (E)-styrylsulfonyl chloride.

Critical Parameters :

- Temperature control (<5°C) to prevent isomerization.

- Use of anhydrous conditions to avoid hydrolysis.

Piperidine Functionalization

Route A: Sulfonylation First

Step 1: Synthesis of 1-(Styrylsulfonyl)piperidine

Piperidine reacts with (E)-styrylsulfonyl chloride (1.2 equiv) in dichloromethane with triethylamine (2.5 equiv) as base. The reaction proceeds at 0°C to room temperature for 6 hours, yielding 1-(styrylsulfonyl)piperidine (87% yield).

Step 2: 4-Position Alkylation

The 4-hydroxymethyl intermediate is prepared via:

- Oxidation-Reduction : 1-(Styrylsulfonyl)piperidine is oxidized to the 4-piperidone using RuO4 (2 mol%) in a mixed solvent system (CH3CN/H2O, 4:1), followed by NaBH4 reduction to 4-hydroxymethylpiperidine (72% over two steps).

- Bromination : Hydroxymethyl is converted to bromomethyl using PBr3 (1.5 equiv) in THF (0°C, 2 hours), yielding 4-bromomethyl-1-(styrylsulfonyl)piperidine (89%).

Step 3: Pyrazole Coupling

4-Bromomethyl intermediate reacts with 1H-pyrazole (1.5 equiv) and NaH (1.2 equiv) in DMF at 60°C for 12 hours, affording the target compound in 68% yield.

Route B: Pyrazolylmethyl Incorporation First

Step 1: Synthesis of 4-(Pyrazol-1-ylmethyl)piperidine

4-Piperidone is reduced to 4-hydroxymethylpiperidine (LiAlH4, THF, 0°C), followed by bromination (PBr3) and substitution with 1H-pyrazole (NaH, DMF).

Step 2: Sulfonylation

The secondary amine undergoes sulfonylation with (E)-styrylsulfonyl chloride under standard conditions (triethylamine, CH2Cl2), yielding the target compound in 75% yield.

Comparative Analysis of Synthetic Routes

| Parameter | Route A | Route B |

|---|---|---|

| Overall Yield (%) | 52 | 62 |

| Stereochemical Purity | 98% E | 95% E |

| Purification Complexity | High | Moderate |

| Scalability | Limited | High |

Key Findings :

Mechanistic Insights and Side Reactions

Sulfonylation Dynamics

The reaction of piperidine with sulfonyl chlorides proceeds via a two-step mechanism:

Competing Pathways :

Characterization and Analytical Data

1H NMR (400 MHz, CDCl3) :

- δ 7.85 (d, J=16.0 Hz, 1H, CH=CHSO2)

- δ 6.75 (d, J=16.0 Hz, 1H, CH=CHSO2)

- δ 7.45–7.30 (m, 5H, aromatic)

- δ 4.20 (s, 2H, CH2-pyrazole)

- δ 3.85–3.70 (m, 2H, piperidine H-2/H-6)

HRMS (ESI+) :

Industrial-Scale Considerations

For kilogram-scale production, Route B is preferred with the following modifications:

- Continuous flow sulfonylation to minimize thermal degradation.

- Catalytic asymmetric reduction using (R)-BINAP-Ru complexes for enantiopure intermediates.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((1H-pyrazol-1-yl)methyl)-1-(styrylsulfonyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Table 1: Key Synthetic Steps for (E)-4-((1H-pyrazol-1-yl)methyl)-1-(styrylsulfonyl)piperidine

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Cyclization | Piperidine precursors |

| 2 | Sulfonylation | Sulfonyl chlorides |

| 3 | Alkylation | Pyrazole derivatives |

Chemistry

In synthetic organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse modifications, making it valuable in the development of new chemical entities.

Biology

The compound has shown promise in biological research, particularly in studying its interactions with various biological targets:

- Enzyme Inhibition : Research indicates potential inhibitory action against specific enzymes, such as prostaglandin reductase (PTGR2), which is relevant in inflammatory processes .

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic potential:

- Antitumor Activity : Studies have suggested that derivatives of this compound may act as multidrug resistance inhibitors in cancer therapy, enhancing the efficacy of existing treatments .

Table 2: Summary of Biological Activities

| Application Area | Activity Type | Reference |

|---|---|---|

| Enzyme Inhibition | PTGR2 Inhibitor | |

| Antitumor | Multidrug Resistance Inhibitor |

Case Study 1: Enzyme Interaction

A study conducted on the binding interactions of this compound with PTGR2 revealed significant noncovalent interactions that suggest a plausible mechanism for its inhibitory action. The docking studies provided insights into how structural modifications could enhance its efficacy against inflammatory diseases.

Case Study 2: Antitumor Efficacy

In preclinical trials, derivatives of this compound demonstrated substantial activity against various cancer cell lines. These findings support further exploration into its role as an adjunct therapy in overcoming drug resistance in cancer treatment .

Mechanism of Action

The mechanism of action of (E)-4-((1H-pyrazol-1-yl)methyl)-1-(styrylsulfonyl)piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs from the evidence include sulfonyl- and pyrazolyl-substituted piperidines, though none are direct analogs of the target compound.

Table 1: Structural Comparison of Piperidine Derivatives

Key Observations:

- Sulfonyl Group Variations : The target compound’s styrylsulfonyl group differs from methylsulfonylphenyl (51d) and phenylsulfonyl (43) substituents. The E-configuration in the styryl group may confer rigidity and distinct binding compared to bulkier aryl groups.

- Pyrazole Modifications : While the target compound uses a simple pyrazole, compound 43 incorporates a trifluoromethyl-p-tolyl group, which enhances hydrophobicity and electronic effects.

Physicochemical Properties

Available data for compound 43 (melting point: 149.8–150.9°C ) indicate high crystallinity, likely due to its trifluoromethyl and benzodioxol groups. The target compound’s styrylsulfonyl group may lower melting points compared to compound 43 due to reduced symmetry.

Biological Activity

(E)-4-((1H-pyrazol-1-yl)methyl)-1-(styrylsulfonyl)piperidine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. The pyrazole moiety is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a styrylsulfonyl group and a pyrazole moiety. The presence of these functional groups is crucial for its biological activity. The general structure can be represented as follows:

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In one study, pyrazole derivatives exhibited IC50 values ranging from 5 to 20 µM against breast cancer cells, indicating potent anticancer properties .

2. Anti-inflammatory Effects

The anti-inflammatory activity of pyrazole compounds is well-documented. A study reported that certain pyrazole derivatives inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 by up to 85% at concentrations as low as 10 µM . This suggests that this compound may also possess similar anti-inflammatory properties.

3. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been explored extensively. Compounds containing the piperidine moiety have demonstrated activity against Gram-positive and Gram-negative bacteria. For example, derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Case Studies

The biological activity of this compound may be attributed to its ability to interact with various cellular targets:

- Inhibition of Enzymes : Pyrazole derivatives often inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammatory responses.

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Q & A

Q. What are the optimal synthetic routes for (E)-4-((1H-pyrazol-1-yl)methyl)-1-(styrylsulfonyl)piperidine, and how can reaction yields be improved?

The synthesis involves multi-step reactions, including sulfonylation of the piperidine ring and introduction of the pyrazole-styryl moiety. Key steps include:

- Sulfonylation : Reacting piperidine derivatives with styrylsulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize side reactions .

- Pyrazole coupling : Using nucleophilic substitution or copper-catalyzed "click" chemistry to attach the pyrazole group. Microwave-assisted synthesis (80–120°C, 1–2 hours) can improve reaction efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for isolating the (E)-isomer .

Yield optimization : Control reaction pH (e.g., buffered conditions for sulfonylation) and use catalysts like DMAP (4-dimethylaminopyridine) to accelerate acyl transfers .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- X-ray crystallography : Resolve the (E)-configuration using SHELX programs (SHELXD for structure solution, SHELXL for refinement). High-resolution data (d-spacing < 1.0 Å) ensures accurate stereochemical assignment .

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., styryl protons at δ 6.5–7.5 ppm, sulfonyl groups via ¹³C ~110–120 ppm). NOESY confirms spatial proximity of the pyrazole and styryl groups .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~375–385 g/mol) and fragmentation patterns .

Q. How does the sulfonyl group influence the compound’s stability under varying pH and temperature conditions?

The sulfonyl group enhances hydrolytic stability but is sensitive to strong bases.

- Acidic conditions (pH < 3) : Stable due to protonation of sulfonate oxygen.

- Basic conditions (pH > 9) : Hydrolysis occurs via nucleophilic attack on the sulfur atom, forming sulfonic acid derivatives.

- Thermal stability : Decomposition observed >200°C (TGA/DSC analysis). Store at −20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on pyrazole or styryl groups) impact biological activity?

- Pyrazole substitutions : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance binding to kinase targets (e.g., JAK inhibitors) by increasing electrophilicity. Methoxy groups reduce metabolic clearance but may lower potency .

- Styryl modifications : Bulky substituents on the styryl phenyl ring improve selectivity for GPCRs but reduce solubility. Fluorinated analogs (e.g., 4-fluorostyryl) enhance blood-brain barrier penetration .

Methodology : Use in silico docking (AutoDock Vina) paired with SAR studies on synthesized analogs .

Q. What strategies resolve contradictions in reported activity data for analogs with similar substituents?

Discrepancies may arise from divergent assay conditions or isomerization.

- Case study : Analogs with 4-methoxy-pyrazole () show conflicting IC₅₀ values in kinase assays. Re-evaluate under standardized conditions (e.g., ATP concentration, pH 7.4) and verify isomer purity (HPLC >99%) .

- Statistical analysis : Apply ANOVA to compare datasets, controlling for variables like solvent (DMSO% in assays) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular dynamics (MD) : Simulate binding to the bradykinin B2 receptor () using GROMACS. Key interactions include hydrogen bonding between the sulfonyl group and Arg³⁰⁸, and π-π stacking of styryl-phenyl with Tyr²⁹⁵ .

- Density Functional Theory (DFT) : Calculate charge distribution to optimize substituent electronegativity for target affinity (e.g., Gaussian 16 with B3LYP/6-31G*) .

Q. What experimental approaches validate enantiomer-specific effects in (E)- vs. (Z)-isomers?

- Chiral chromatography : Use Chiralpak IC columns (hexane/isopropanol) to separate isomers.

- Biological assays : Compare IC₅₀ values of isolated (E) and (Z) forms in enzyme inhibition studies (e.g., COX-2). The (E)-isomer typically shows 5–10x higher activity due to better alignment with hydrophobic pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.